molecular formula C7H12ClN3O B3249507 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride CAS No. 194720-55-3

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride

Cat. No. B3249507
M. Wt: 189.64 g/mol
InChI Key: YAWWVJJDKDCXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride, also known as MPMDH, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmaceutical applications. This compound is a derivative of pyridine and has a molecular weight of 216.69 g/mol.

Scientific Research Applications

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has been studied for its potential biological and pharmaceutical applications. It has been reported to have anti-inflammatory and anti-cancer properties. 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has been studied for its potential use as a fluorescent probe for detecting metal ions.

Mechanism Of Action

The mechanism of action of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has also been reported to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has been reported to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins. 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has also been reported to induce apoptosis in cancer cells by activating caspase-3, a protein that is involved in the process of programmed cell death.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action. This makes it difficult to fully interpret the results of experiments using 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride.

Future Directions

For the study of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride include further exploration of its properties and the development of new fluorescent probes.

properties

IUPAC Name

6-methoxy-2-N-methylpyridine-2,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-9-7-5(8)3-4-6(10-7)11-2;/h3-4H,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWWVJJDKDCXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride

CAS RN

83732-72-3
Record name 2-Methylamino-3-amino-6-methoxypyridine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83732-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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